3-Hydroxypentane-2,4-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxypentane-2,4-dione can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde and acetone, followed by oxidation. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,4-pentanedione.
Reduction: The compound can be reduced to form 3-hydroxypentane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation: 2,4-pentanedione.
Reduction: 3-hydroxypentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxypentane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals, agrochemicals, and as a precursor for polymers and resins.
Mechanism of Action
The mechanism of action of 3-hydroxypentane-2,4-dione involves its interaction with various molecular targets and pathways. The hydroxyl group and diketone structure allow it to participate in hydrogen bonding and coordination with metal ions. These interactions can influence enzyme activity, cellular signaling pathways, and other biochemical processes.
Comparison with Similar Compounds
2,4-Pentanedione: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-2-butanone: A similar compound with a shorter carbon chain, resulting in different chemical properties and reactivity.
4-Hydroxy-2-pentanone: Similar structure but with the hydroxyl group on the fourth carbon, leading to different reactivity and applications.
Uniqueness: 3-Hydroxypentane-2,4-dione is unique due to its combination of a hydroxyl group and a diketone structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
3-hydroxypentane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3(6)5(8)4(2)7/h5,8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKPFOVYRYRNBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497667 | |
Record name | 3-Hydroxypentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600-38-4 | |
Record name | 3-Hydroxy-2,4-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=600-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxypentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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